1,10-Decanediammonium dibromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H26Br2N2 |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
decane-1,10-diamine;dihydrobromide |
InChI |
InChI=1S/C10H24N2.2BrH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H |
InChI Key |
IOXAJUUOCQGUNO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCN.Br.Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Controlled Synthesis of 1,10-Decanediammonium Dibromide
The synthesis of this compound is a well-defined process that hinges on the stoichiometric reaction between a diamine and a strong acid. This method allows for the direct formation of the diammonium salt.
The fundamental reaction for the synthesis of this compound is the acid-base neutralization between 1,10-diaminodecane (B146516) and hydrobromic acid (HBr). smolecule.com In this reaction, the two primary amine groups of the 1,10-diaminodecane molecule each accept a proton (H⁺) from a hydrobromic acid molecule. This protonation of the amine groups results in the formation of ammonium (B1175870) cations, while the bromide ions (Br⁻) from the HBr act as the counter-anions, leading to the formation of the dibromide salt.
The reaction pathway is a classic example of Brønsted-Lowry acid-base theory, where the amine acts as a base and hydrobromic acid acts as the acid. The general reaction can be represented as:
H₂N(CH₂)₁₀NH₂ + 2 HBr → [H₃N(CH₂)₁₀NH₃]²⁺(Br⁻)₂
This salt formation is a direct and efficient method for producing this compound. smolecule.com
Table 1: Precursor Compounds for the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Synthesis |
| 1,10-Diaminodecane | C₁₀H₂₄N₂ | Base (Proton Acceptor) |
| Hydrobromic Acid | HBr | Acid (Proton Donor) |
This table outlines the key reactants involved in the primary synthesis of this compound.
The optimization of yield and purity for the synthesis of this compound primarily revolves around controlling the stoichiometry of the reactants and the subsequent purification process. To ensure complete conversion to the diammonium salt, a slight excess of hydrobromic acid may be used.
Purification is typically achieved through recrystallization. The choice of solvent is critical and often involves dissolving the crude product in a polar solvent in which it is soluble at an elevated temperature, followed by cooling to induce crystallization. The purity of the final product can be assessed by standard analytical techniques such as melting point determination and spectroscopic methods. For long-chain alkyldiammonium halides, the crystallization process can be influenced by the alkyl chain length, which affects the solubility and crystal packing.
Functionalization and Derivatization Approaches for Structural Modification
The structural modification of this compound can be approached by targeting either the diamine precursor before salt formation or the resulting diammonium salt itself.
The primary amine groups of 1,10-diaminodecane are amenable to a wide range of functionalization reactions. These include alkylation, acylation, and arylation, which can be used to introduce various organic moieties onto the nitrogen atoms. For instance, the reaction of the diamine with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary amines at one or both ends of the decane (B31447) chain.
Derivatization can also be achieved through reactions such as the formation of amides by reacting the diamine with acyl chlorides or carboxylic acids. These modifications can significantly alter the chemical and physical properties of the resulting molecules. For analytical purposes, derivatization of diamines with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be employed to facilitate detection and separation by techniques such as HPLC. sigmaaldrich.com
While the ammonium groups in this compound are generally less reactive than the free amine groups, they can still undergo certain transformations. For example, the bromide counter-ions can be exchanged with other anions through ion exchange reactions, which can be useful for tuning the properties of the salt. smolecule.com
Architectural Engineering in Layered Perovskite Systems
Design and Synthesis of Quasi-2D Dion-Jacobson Perovskites Utilizing 1,10-Decanediammonium Ions
The integration of 1,10-decanediammonium (DDA) cations as organic spacers is a key strategy in the formation of quasi-two-dimensional (quasi-2D) Dion-Jacobson (DJ) perovskites. rsc.org These structures, which eliminate the weak van der Waals gaps found in their Ruddlesden-Popper counterparts, offer enhanced stability. hku.hk The synthesis of these materials often involves solution-based methods where 1,10-decanediammonium dibromide (DDABr2) is dissolved with other precursors. For instance, green light-emitting diodes (LEDs) have been fabricated using a precursor solution of DDABr2, 1,6-hexanediammonium dibromide (HDABr2), Cesium Bromide (CsBr), and Lead(II) Bromide (PbBr2) in Dimethyl sulfoxide (B87167) (DMSO). hku.hk Mechanochemical methods have also been noted, where DDA dibromide is mixed with other organoamines to form perovskite composites. researchgate.net
Influence of Spacer Cation Geometry on Perovskite Lattice Structure
The geometry of the spacer cation, particularly its chain length, is a critical determinant of the resulting perovskite lattice structure. mdpi.comhocityu.com The long, flexible alkyl chain of the 1,10-decanediammonium cation directly influences the interlayer spacing between the inorganic octahedral layers. Research indicates that the length of the diammonium alkane chain can affect the degree of octahedral distortion within the perovskite crystal. hocityu.com While shorter chains can sometimes induce more severe lattice distortion, longer chains like DDA may lead to a more relaxed structure. mdpi.comhocityu.com However, an excessively long chain can weaken the crucial hydrogen-bonding interactions between the organic cation and the inorganic framework, which is essential for structural stability. hocityu.com
The orientation of the organic cations within the gallery space between inorganic layers is also pivotal. In (110)-oriented 2D perovskites, the need for cations to pack efficiently within these confined spaces can lead to significant lattice distortion, which in turn influences the material's optical properties. osti.gov Compared to rigid aromatic spacers that can reduce interlayer spacing, flexible aliphatic chains like DDA offer different structural possibilities. nih.gov The selection of an organic spacer with an optimal chain length is therefore a crucial parameter for designing robust and high-performing DJ perovskite materials. hocityu.com
Control of Phase Distribution in Mixed Cation Perovskite Films
Quasi-2D perovskite films are characterized by a mixture of domains with varying numbers of inorganic layers (n-phases). Controlling this phase distribution is essential for optimizing device performance. The use of mixed organic spacer cations is a highly effective strategy for manipulating perovskite crystallization and narrowing the phase distribution. irb.hr
Specifically, mixing the long-chain 1,10-decanediammonium (DDA) with a shorter-chain diammonium cation like 1,6-hexanediammonium (HDA) has been shown to improve film morphology and create a more favorable phase distribution. irb.hrhku.hk This compositional engineering allows for enhanced energy funneling from smaller n-phase domains to larger ones, which act as emissive centers. irb.hr Furthermore, long-chain diammonium molecules are known to suppress the formation of undesirable intermediate phases during the perovskite crystallization process, leading to higher quality films. nih.govresearchgate.net This control over crystallization kinetics and phase distribution is paramount for achieving high efficiency in optoelectronic devices. irb.hr
Photophysical Behavior and Charge Carrier Dynamics in Perovskite Structures
Exciton (B1674681) Funneling and Recombination Processes
Efficient energy transfer, or exciton funneling, from domains with a lower number of inorganic layers (low-n, wide bandgap) to those with a higher number (high-n, narrow bandgap) is a hallmark of high-performance quasi-2D perovskites. hku.hk The strategic mixing of 1,10-decanediammonium (DDA) with other spacers like HDA has been demonstrated to enhance this funneling process, leading to more efficient light emission. irb.hr
However, the charge recombination dynamics are complex. Studies on DJ phase 2D perovskites using DDA have been conducted to characterize these dynamics, particularly the non-radiative recombination rates that diminish light emission efficiency. ust.hk The spacer cation's length can induce lattice distortions that may create energy barriers, potentially hindering the efficient transfer of charge carriers between different n-phases within the film. mdpi.com
Strategies for Enhancing Photoluminescence Quantum Yields and Stability
The photoluminescence quantum yield (PLQY), a measure of a material's light-emitting efficiency, is profoundly affected by the spacer cation. mdpi.com The relationship is not always straightforward. For instance, in studies of Dion-Jacobson tin-based bromide perovskites, spacers with shorter alkyl chains, such as 1,6-hexanediammonium (HDA), were found to yield materials with higher emission intensity and improved stability under thermal stress compared to those with longer chains like 1,10-decanediammonium (DDA). mdpi.comresearchgate.net As shown in the table below, the PLQY trend for ASnBr4 perovskites follows the relationship ODA < DDA < HDA. mdpi.com
Conversely, in lead-halide systems for green LEDs, a mixed-cation approach proved highly effective. The combination of DDA and HDA resulted in a remarkable increase in device efficiency, showcasing a synergistic effect that surpasses the performance of devices with a single spacer type. irb.hr This highlights that the optimization of PLQY and stability is highly dependent on the specific perovskite composition and the interplay between different spacer cations. irb.hrmdpi.com
The stability of DDA-based perovskites has also been investigated. In tin-based systems, the 2D DDASnBr4 phase was found to be more resilient to degradation than the corresponding 1D phase, though it was less stable than HDA-based perovskites when heated. mdpi.com
Table 1: Properties of ASnBr4 Perovskites with Different Diammonium Spacers
| Spacer Cation | Abbreviation | Carbon Chain Length | PLQY Trend | Thermal Stability Observation (at 100°C) |
| 1,6-hexanediammonium | HDA | 6 | Highest | Most stable; 2D and 1D phases still present after 48 hours. mdpi.com |
| 1,8-octanediammonium | ODA | 8 | Lowest | Decomposed completely after 60 minutes. mdpi.com |
| 1,10-decanediammonium | DDA | 10 | Intermediate | 1D phase decomposed after 30 minutes; 2D phase remained. mdpi.com |
Interfacial Chemistry and Passivation in Perovskite Optoelectronics
The interfaces within perovskite optoelectronic devices, such as those between the perovskite active layer and the charge transport layers, are critical areas where performance losses can occur due to defects. Long-chain diammonium molecules like this compound serve as effective passivating agents to mitigate these issues. hku.hknih.gov
The use of a mixed-spacer system of DDA and HDA has been shown to significantly boost not only the external quantum efficiency but also the operational lifetime of perovskite LEDs. hku.hk In some strategies, additional passivating molecules are applied on top of the perovskite layer. For example, triphenylphosphine (B44618) oxide (TPPO) has been used with DDA/HDA-based perovskites to further enhance device efficiency, although such treatments can sometimes have complex effects on ion migration and long-term stability. hku.hk
Table 2: Performance of Green PeLEDs with Mixed Diammonium Spacers
| Spacer Cation Composition | Maximum External Quantum Efficiency (EQE) |
| Pure HDA | 1.23% irb.hr |
| DDA0.75HDA0.25 | 9.41% irb.hr |
Supramolecular Self Assembly and Molecular Recognition
Host-Guest Complexation with Synthetic Macrocycles
The positively charged ammonium (B1175870) terminals and the hydrophobic decyl chain of the 1,10-decanediammonium ion allow it to form stable inclusion complexes with a variety of synthetic macrocyclic hosts, such as cucurbit[n]urils and calixarenes. These interactions are driven by a combination of forces and are characterized by specific thermodynamic and kinetic profiles.
Thermodynamics and Kinetics of Inclusion Complex Formation
The binding of 1,10-decanediammonium ions with macrocyclic hosts is a thermodynamically favorable process. For instance, its complexation with a cucurbit nih.govuril analogue has been reported to have a binding constant (Kₐ) of 24,000 M⁻¹. This strong affinity indicates a significant decrease in Gibbs free energy (ΔG) upon complex formation.
Isothermal titration calorimetry (ITC) studies on the complexation of long-chain alkyldiammoniums, including 1,10-decanediammonium, with symmetrical tetramethylcucurbit nih.govuril (TMeQ nih.gov) have revealed that the binding is primarily enthalpy-driven. nih.gov This suggests that the formation of strong non-covalent interactions, such as ion-dipole and hydrogen bonds, is the main driving force for the complexation, outweighing the entropic penalty associated with the loss of conformational freedom of the guest molecule upon encapsulation.
| Host Macrocycle | Guest | Binding Constant (Kₐ) [M⁻¹] | Thermodynamic Driving Force |
| Cucurbit nih.govuril analogue | 1,10-Decanediammonium | 24,000 | - |
| Tetramethylcucurbit nih.govuril (TMeQ nih.gov) | 1,10-Decanediammonium | - | Enthalpy-driven |
Interactive Data Table: The table above summarizes key thermodynamic data for the complexation of 1,10-decanediammonium with different macrocyclic hosts. Further kinetic data, such as association and dissociation rate constants, are areas of ongoing research.
Non-Covalent Interactions Governing Host-Guest Binding
The stability of the host-guest complexes formed by 1,10-decanediammonium dibromide is a result of a delicate balance of several non-covalent interactions:
Ion-Dipole Interactions: The primary interaction occurs between the positively charged ammonium groups of the guest and the electron-rich carbonyl portals of cucurbit[n]uril hosts or the oxygen atoms of crown ethers. These strong electrostatic interactions are a major contributor to the enthalpic driving force of complexation.
Hydrophobic Effect: The sequestration of the hydrophobic decyl alkyl chain from the aqueous environment into the cavity of the macrocycle is a significant driving force. This process is entropically favorable as it releases ordered water molecules from the surface of the guest and the host's cavity into the bulk solution.
Hydrogen Bonding: The ammonium groups can act as hydrogen bond donors to the oxygen atoms of the macrocyclic host. These directional interactions contribute to the specificity and stability of the complex.
van der Waals Forces: Favorable van der Waals interactions between the alkyl chain of the guest and the inner surface of the host's cavity further stabilize the inclusion complex.
Conformation of Encapsulated 1,10-Decanediammonium Ions
The conformation of the 1,10-decanediammonium ion upon encapsulation is highly dependent on the size and shape of the host's cavity. When complexed within the cavity of TMeQ nih.gov, the long alkyl chain of the 1,10-decanediammonium ion is forced to adopt a contorted or folded conformation to fit within the confines of the macrocycle. nih.govresearchgate.net This contrasts with shorter alkyldiammonium ions which can reside in a more extended conformation.
Molecular mechanics calculations have shown that in some cucurbituril (B1219460) analogues, the 1,10-decanediammonium ion can span diagonally across the cavity to maximize both the hydrophobic interactions of the alkyl chain and the ion-dipole interactions between the ammonium groups and the carbonyl portals of the host. In other systems, such as those involving certain cyclophanes, the 1,10-decanediammonium guest is used to illustrate the size and shape of the host's cavity, implying a more extended conformation. nih.gov
Directed Assembly of Multidimensional Supramolecular Architectures
The bifunctional nature of this compound, with its two reactive ammonium groups, makes it an excellent linker for the construction of higher-order supramolecular structures.
Design Principles for 1D, 2D, and 3D Assemblies
The formation of extended supramolecular architectures using this compound relies on several key design principles:
Directional Interactions: The specific and directional nature of non-covalent interactions, particularly hydrogen bonding and ion-dipole forces, is crucial for guiding the assembly process.
Host-Guest Stoichiometry: By controlling the stoichiometry between the 1,10-decanediammonium guest and a ditopic host (a host with two binding sites), it is possible to promote the formation of linear 1D chains.
Hierarchical Assembly: The initial formation of a stable host-guest complex can serve as a building block for subsequent assembly into larger, more complex structures. For example, the complex of 1,10-decanediammonium with a water-soluble calixarene (B151959) can self-assemble into bola-amphiphilic structures.
Use in Metal-Organic Frameworks (MOFs): The dication has been utilized in the mechanochemical synthesis of a lead-based MOF, demonstrating its utility in forming crystalline 3D networks. nih.gov
External Stimuli and Self-Assembly Control
The self-assembly processes involving this compound can be controlled by external stimuli, allowing for the creation of dynamic and responsive materials.
pH Control: The protonation state of the ammonium groups is dependent on the pH of the solution. At high pH, deprotonation of the ammonium groups to neutral amines would weaken or eliminate the ion-dipole interactions that are crucial for binding with many macrocyclic hosts, leading to the disassembly of the supramolecular structure. This pH-responsiveness is a key feature in the design of "smart" materials.
Temperature Effects: Temperature can influence the thermodynamics of binding and the stability of the self-assembled structures. For long-chain bolaamphiphiles, temperature changes can induce phase transitions, leading to the formation or dissociation of gels and other ordered structures. While specific studies on the temperature control of 1,10-decanediammonium-based assemblies are emerging, the principles observed in similar systems are applicable. nih.gov
Polymer and Composite Material Integration
Incorporation into Polymerization Processes
The terminal ammonium (B1175870) groups of 1,10-Decanediammonium dibromide offer reactive sites for incorporation into polymer backbones through various polymerization techniques. This integration can lead to the formation of novel polyelectrolytes and influence the properties of conjugated polymers.
While direct reports on the use of this compound in large-scale commercial polymerization are not extensively documented, its structural motifs are found in specialized polymers. It can, in principle, serve as a monomer in step-growth polymerization. For instance, the reaction of a diamine with a dihalide is a known method for synthesizing ionene polymers, which are a class of polyelectrolytes containing quaternary ammonium salts in their backbone. researchgate.net The synthesis of such polymers often involves the reaction of a tertiary diamine with a dihalide, but the principle of using a diamine precursor is analogous.
In the context of conjugated polymers, which are characterized by a backbone of alternating single and double bonds, the direct incorporation of an aliphatic spacer like the decane (B31447) chain of this compound is less common. The synthesis of conjugated polymers typically involves cross-coupling reactions of aromatic monomers. researchgate.netimdea.org However, the diammonium salt could be envisioned as a component in more complex polymer architectures, such as in the side chains of conjugated polymers to influence their solubility and self-assembly behavior.
The incorporation of long-chain diammonium salts can significantly impact the morphology of the resulting polymers. The flexible decane chain can introduce conformational flexibility, while the ionic ammonium bromide groups can lead to strong interchain interactions and the formation of ordered domains through self-assembly. nih.gov This can be particularly influential in block copolymers or graft polymers where the diammonium-containing segments can microphase separate from other polymer blocks.
The electronic properties of polymers are also susceptible to the inclusion of ionic species. In polyelectrolytes, the presence of the charged ammonium groups is fundamental to their conductivity and solution behavior. murraystate.edu For conjugated polymers, while the aliphatic chain of this compound would interrupt conjugation if incorporated into the main chain, its presence in side chains could modulate the electronic properties indirectly by affecting the packing and morphology of the conjugated backbones.
Fabrication of Hybrid Organic-Inorganic Frameworks
A significant area of application for this compound and similar long-chain diammonium salts is in the formation of hybrid organic-inorganic frameworks, most notably in layered perovskite materials. In these structures, the diammonium cation acts as a "spacer" that separates inorganic layers, leading to the formation of two-dimensional (2D) or quasi-2D perovskites.
Recent research has focused on the encapsulation of perovskite nanocrystals within Metal-Organic Frameworks (MOFs) to enhance their stability and performance. nso-journal.orgresearchgate.net MOFs provide a porous matrix that can confine the growth of perovskite nanocrystals and protect them from environmental degradation. cam.ac.uk The synthesis of these composites can be achieved through various methods, including in situ deposition and direct conversion. nso-journal.org
While direct synthesis of a perovskite@MOF composite using this compound as a primary linker in the MOF structure is not widely reported, the diammonium cation can be used as a templating agent during the formation of the perovskite nanocrystals within the MOF pores. The long alkyl chain of the decanediammonium cation can influence the size and morphology of the resulting nanocrystals.
A key challenge in the development of perovskite@MOF composites is ensuring the stability of the perovskite during the MOF synthesis, which often involves polar solvents and elevated temperatures. nso-journal.org The choice of the organic spacer cation can play a role in mitigating these challenges.
The use of long-chain diammonium cations like this compound as spacers in 2D perovskites has been shown to significantly enhance their stability compared to their 3D counterparts. nih.govrsc.orgosti.gov The hydrophobic nature of the long alkyl chains can provide a barrier against moisture, a primary cause of perovskite degradation.
The length of the diammonium cation spacer has a direct impact on the optoelectronic properties of the 2D perovskite. The quantum confinement effect, induced by the separation of the inorganic layers by the organic spacers, leads to a widening of the bandgap and an increase in exciton (B1674681) binding energy compared to 3D perovskites. lanl.govlanl.govresearchgate.netresearchgate.net The flexibility and length of the alkyl chain can also influence the degree of distortion in the inorganic perovskite lattice, which in turn affects the material's emission properties. lanl.govresearchgate.net
Table 1: Influence of Diammonium Spacer Cations on 2D Perovskite Properties
| Spacer Cation | Perovskite System | Key Findings | Reference |
|---|---|---|---|
| Decyldiammonium (n=10) | Lead Bromide Perovskite | Forms layered perovskite structures. The length of the alkyl chain influences the optical bandgap. | researchgate.net |
| Various Diammonium Cations | Lead Bromide Perovskite | The geometry and flexibility of the diammonium cation dictate the degree of octahedral distortion, which correlates with the photoluminescence bandwidth. | researchgate.net |
| n-Butylammonium (BA) vs. Phenylethylammonium (PEA) | Monolayer Bromide Perovskite | The more flexible BA cation leads to faster non-radiative recombination and a lower photoluminescence quantum yield compared to the more rigid PEA cation. | lanl.gov |
Advanced Characterization Techniques for Structural and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for probing the structure, dynamics, and interactions of 1,10-decanediammonium dibromide in solution.
Spectroscopic Signatures of Complexation and Conformational Changes
The formation of supramolecular complexes involving this compound as a guest molecule can be readily monitored by ¹H NMR spectroscopy. Upon complexation with a host molecule, such as a crown ether or a calixarene (B151959), the chemical shifts of the protons of the diammonium salt are expected to change. These complexation-induced changes in chemical shift (Δδ) provide valuable information about the binding mode and the strength of the interaction.
| Proton Position | Expected Chemical Shift Change (Δδ) upon Complexation | Rationale |
| -NH₃⁺ | Significant downfield shift | Direct involvement in hydrogen bonding with the host. |
| α-CH₂ | Downfield shift | Proximity to the positively charged ammonium (B1175870) center and interaction with the host. |
| β-CH₂ | Moderate downfield shift | Less direct influence from the binding event compared to α-protons. |
| Internal CH₂ | Minimal to no shift | Shielded from the direct effects of complexation. |
Note: The actual values would depend on the specific host, solvent, and temperature.
Diffusion-Ordered Spectroscopy (DOSY-NMR) for Assembly Characterization
Diffusion-Ordered Spectroscopy (DOSY-NMR) is a non-invasive technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net This method is particularly useful for characterizing the formation and size of supramolecular assemblies.
In a typical DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. For a solution containing this compound and a host molecule, the formation of a larger supramolecular complex would be evidenced by the observation of a single, slower diffusion coefficient for both the host and guest protons, compared to their free, uncomplexed states.
The diffusion coefficient (D) is inversely related to the hydrodynamic radius of the molecule, as described by the Stokes-Einstein equation. Therefore, by measuring the diffusion coefficient, one can estimate the size of the resulting assembly.
| Species | Expected Diffusion Coefficient (D) | Interpretation |
| Free this compound | D_guest | Represents the diffusion of the individual guest molecule. |
| Free Host Molecule | D_host | Represents the diffusion of the individual host molecule. |
| Supramolecular Complex | D_complex (where D_complex < D_guest and D_complex < D_host) | The slower diffusion indicates the formation of a larger entity. |
Note: The diffusion coefficients are typically in the range of 10⁻⁹ to 10⁻¹¹ m²/s for small molecules and supramolecular assemblies in common solvents.
Single-Crystal and Powder X-ray Diffraction (XRD)
X-ray diffraction techniques are indispensable for the precise determination of the three-dimensional structure of crystalline materials, providing unparalleled insight into the solid-state arrangement of this compound and its derivatives.
Determination of Crystal Structures of Free Ion and Supramolecular Complexes
Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the atomic arrangement within a crystal. For this compound, SC-XRD would reveal the precise bond lengths, bond angles, and conformation of the decane (B31447) chain in its crystalline state.
When this compound is co-crystallized with a host molecule to form a supramolecular complex, SC-XRD can elucidate the intricate details of the host-guest interactions. This includes the specific hydrogen bonding network between the ammonium groups and the host, as well as other non-covalent interactions such as van der Waals forces that stabilize the complex. While a specific crystal structure of a this compound complex is not publicly available, studies on similar long-chain diammonium ions complexed with crown ethers have shown how the alkyl chain threads through the macrocyclic cavity, with the ammonium groups positioned to maximize electrostatic and hydrogen-bonding interactions.
Analysis of Interlayer Spacing and Lattice Contraction in Perovskites
In the burgeoning field of perovskite solar cells and optoelectronics, long-chain diammonium cations like 1,10-decanediammonium are employed as spacers to create two-dimensional (2D) or quasi-2D perovskite structures. Powder X-ray diffraction (PXRD) is a key technique for characterizing these materials.
The incorporation of the bulky 1,10-decanediammonium cations between the inorganic lead halide layers leads to a characteristic set of low-angle diffraction peaks in the PXRD pattern. The position of these peaks is directly related to the interlayer spacing (d-spacing) of the perovskite layers. The length of the diammonium cation dictates this spacing.
A typical PXRD pattern of a layered perovskite containing 1,10-decanediammonium would show a series of (00l) reflections at low 2θ angles. The d-spacing can be calculated from the position of these peaks using Bragg's Law. Changes in the interlayer spacing, for instance, due to thermal annealing or compositional changes, can be precisely monitored by tracking the shifts in these diffraction peaks. This provides crucial information about the structural integrity and phase purity of the perovskite material.
| Perovskite System | Characteristic (00l) Peak (2θ) | Calculated Interlayer Spacing (d) | Significance |
| (C₁₀H₂₆N₂)PbI₄ | Hypothetical low angle peak | Dependent on the conformation of the diammonium cation | The d-spacing confirms the incorporation of the organic spacer and the formation of the layered structure. |
Note: The exact 2θ values and corresponding d-spacing would depend on the specific perovskite composition and crystal structure.
Advanced Mass Spectrometry for Supramolecular Complexes
Advanced mass spectrometry techniques, particularly those employing soft ionization methods like Electrospray Ionization (ESI-MS), are invaluable for the characterization of non-covalent supramolecular complexes in the gas phase.
For a solution containing this compound and a host molecule, ESI-MS can be used to detect the intact supramolecular complex. The mass spectrum would show a peak corresponding to the mass-to-charge ratio (m/z) of the [Host + Guest]ⁿ⁺ ion. The stoichiometry of the complex can be directly determined from the m/z value.
Tandem mass spectrometry (MS/MS) experiments can provide further structural information. By selecting the ion of the supramolecular complex and subjecting it to collision-induced dissociation (CID), one can study its fragmentation pattern. The way the complex dissociates can reveal information about the relative strength of the non-covalent interactions holding the assembly together.
| Ion Observed | m/z Value | Interpretation |
| [1,10-Decanediammonium]²⁺ | (Molecular Weight / 2) | The free dicationic guest. |
| [Host + H]⁺ | (Molecular Weight of Host + 1) | The protonated free host. |
| [Host + 1,10-Decanediammonium]²⁺ | (MW_Host + MW_Guest) / 2 | A 1:1 host-guest complex. |
| [Host + 1,10-Decanediammonium + Br]⁺ | (MW_Host + MW_Guest + MW_Br) | A 1:1 host-guest complex with a bromide counter-ion. |
Note: The observed ions and their relative intensities depend on the specific complex, the solvent system, and the instrumental conditions of the mass spectrometer.
Electrochemical Characterization
Electrochemical methods are employed to probe the redox behavior of molecules and materials, providing insights into their electronic properties and potential applications in electronic devices.
When used as a component in a system with redox-active species, the CV can reveal how the diammonium salt affects the reduction and oxidation potentials of those species. The voltammogram would show the current response as the potential is swept, and any shifts in the peak potentials or changes in the peak currents can be attributed to interactions involving the 1,10-decanediammonium cation. These interactions can include changes in the double-layer capacitance, ion-pairing effects, or modifications of the electrode surface, all of which can alter the kinetics of electron transfer processes.
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are indispensable for understanding the molecular structure, bonding, and electronic transitions within a compound.
Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules. mendeley.com For this compound, the FTIR spectrum would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups.
N-H stretching: Strong absorptions in the region of 3000-3300 cm⁻¹ are expected for the ammonium groups. researchgate.net
C-H stretching: Multiple peaks in the 2850-2960 cm⁻¹ range arise from the symmetric and asymmetric stretching of the methylene (B1212753) groups in the decane chain.
N-H bending: Vibrations around 1500-1600 cm⁻¹ are characteristic of the ammonium groups.
C-H bending: Bending (scissoring and rocking) vibrations of the CH₂ groups appear in the 1400-1470 cm⁻¹ region.
In situ FTIR spectroscopy can be particularly valuable for studying the kinetics of interactions involving this compound. For example, when it is used in the formation of other materials, such as perovskites, monitoring the changes in the FTIR spectrum over time can provide information on the rate of reaction and the formation of new chemical bonds. Changes in the position and intensity of the N-H and other characteristic peaks can indicate the involvement of the diammonium cation in the reaction mechanism.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Ammonium) | Stretching | 3000-3300 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| N-H (Ammonium) | Bending | 1500-1600 |
| C-H (Alkyl) | Bending | 1400-1470 |
UV-Vis absorption and Photoluminescence (PL) spectroscopy are key techniques for characterizing the optical and electronic properties of materials. rsc.org While this compound itself does not absorb significantly in the visible region, it plays a crucial role as a spacer cation in two-dimensional (2D) perovskite materials, which have promising optoelectronic properties. nih.gov
UV-Vis Absorption: The absorption spectrum of a perovskite containing this compound would show an absorption onset corresponding to the bandgap of the material. The position of this edge can be tuned by the choice of the metal and halide in the perovskite structure, and also subtly influenced by the organic cation.
Photoluminescence (PL): The PL spectrum reveals the emissive properties of the material. researchgate.net Upon excitation with a suitable wavelength, the perovskite will emit light at an energy corresponding to its bandgap. The intensity, peak wavelength, and width of the PL peak provide information about the material's quantum efficiency, color of emission, and structural uniformity. nih.gov The nature of the organic spacer, such as this compound, can affect the charge carrier recombination dynamics and thus the PL lifetime and intensity. nih.govnih.gov
Theoretical and Computational Investigations
Molecular Dynamics Simulations of 1,10-Decanediammonium Dibromide in Various Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. For this compound, MD simulations are instrumental in understanding its aggregation properties in different solvent environments and its behavior at interfaces.
In aqueous solutions, MD simulations can track the self-assembly of this compound molecules. These simulations often show that the hydrophobic decane (B31447) chains tend to aggregate to minimize their contact with water, while the hydrophilic ammonium (B1175870) headgroups remain exposed to the solvent. This can lead to the formation of various supramolecular structures such as micelles, bilayers, and vesicles. The specific morphology of these aggregates is dependent on factors like concentration and temperature.
Simulations can also be performed at interfaces, such as the air-water interface, to understand how this compound behaves as a surfactant. These studies can reveal the orientation of the molecules at the interface and how they affect surface tension. For instance, simulations might show the dicationic molecule lying flat at the interface, with both ammonium groups interacting with the water phase.
Table 1: Representative Data from Molecular Dynamics Simulations of this compound Aggregation in Water
| Simulation Parameter | Value | Description |
| Number of Molecules | 100 | The number of this compound molecules in the simulation box. |
| Water Model | TIP3P | A commonly used three-site rigid water model. |
| Temperature | 300 K | The temperature at which the simulation was conducted. |
| Pressure | 1 bar | The pressure at which the simulation was conducted. |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Aggregation Number | ~30-50 | The average number of molecules in a stable micellar aggregate. |
| Radius of Gyration (micelle) | 1.5 - 2.0 nm | A measure of the size of the formed micelles. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the geometry, energy, and reactivity of molecules. For this compound, DFT is employed to study the nature of intermolecular interactions that drive its self-assembly.
DFT calculations can be used to optimize the geometry of a single this compound molecule, as well as dimers and larger clusters. These calculations help in understanding the preferred conformations of the aliphatic chain and the arrangement of the ammonium headgroups and bromide counterions.
A key application of DFT in this context is the analysis of non-covalent interactions. By calculating the interaction energies between molecules, researchers can quantify the contributions of different forces, such as hydrogen bonding between the ammonium groups and bromide ions, and van der Waals interactions between the hydrocarbon chains. chemicalpapers.com The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used in conjunction with DFT to characterize these interactions in detail. nih.gov
Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer using DFT
| Interaction Type | Energy (kJ/mol) | Description |
| Hydrogen Bonding (N-H···Br) | -40 to -60 | The electrostatic attraction between the ammonium proton and the bromide ion. |
| van der Waals (Chain-Chain) | -15 to -25 | The dispersion forces between the decane backbones. |
| Electrostatic (Headgroup-Headgroup) | Repulsive | The electrostatic repulsion between the two positively charged ammonium groups. |
| Total Interaction Energy | -50 to -80 | The net interaction energy for the dimer, indicating a stable association. |
Note: The values in this table are representative and are based on DFT studies of similar alkylammonium halide systems. The exact values would depend on the specific computational level and basis set used.
Computational Modeling of Supramolecular Binding and Self-Assembly Processes
Computational modeling of supramolecular binding and self-assembly combines various theoretical approaches to simulate the formation of large, ordered structures from individual molecules. nih.govacs.orgnih.gov For this compound, these models aim to predict the most stable supramolecular architectures and the pathways to their formation. nih.gov
Coarse-graining is a common technique used in these simulations, where groups of atoms are represented as single beads. This simplification allows for the simulation of larger systems and longer timescales than are accessible with all-atom MD simulations. nih.gov By parameterizing the interactions between these coarse-grained beads based on experimental data or all-atom simulations, it is possible to study the self-assembly of thousands of this compound molecules into complex structures. nih.gov
These models can predict the formation of lamellar, hexagonal, or cubic phases depending on the concentration of the bolaamphiphile and the nature of the solvent. They can also provide insights into the dynamics of self-assembly, such as the initial formation of small aggregates that then merge to form larger structures. nih.gov The results from these simulations can be compared with experimental techniques like Small-Angle X-ray Scattering (SAXS) and cryo-Transmission Electron Microscopy (cryo-TEM) to validate the computational models. acs.orgnih.gov
Table 3: Predicted Supramolecular Structures of this compound from Coarse-Grained Simulations
| Concentration Range (wt%) | Predicted Phase | Dominant Intermolecular Forces |
| 1-5 | Spherical Micelles | Hydrophobic effect, electrostatic repulsion |
| 5-20 | Cylindrical Micelles | Hydrophobic effect, hydrogen bonding |
| 20-50 | Lamellar Bilayers | van der Waals interactions, hydrogen bonding |
| >50 | Inverted Micelles (in non-polar solvent) | Ion-dipole interactions, hydrogen bonding |
Note: This table illustrates plausible phase behavior for a bolaamphiphile like this compound as predicted by computational modeling. The actual phase behavior would be subject to experimental verification.
Emerging Research Frontiers and Future Prospects
Rational Design of Next-Generation Materials Based on 1,10-Decanediammonium Dibromide
The rational design of new materials leverages the specific molecular characteristics of this compound to construct highly organized, functional architectures. The dicationic nature and the length of the aliphatic chain are critical parameters that scientists manipulate to control the properties of the resulting materials. A primary area of this research is in the field of hybrid organic-inorganic perovskites.
In these perovskite structures, the 1,10-decanediammonium cation acts as a large organic spacer that separates inorganic layers. The length and flexibility of the decane (B31447) chain are instrumental in defining the interlayer spacing and the quantum confinement of the inorganic sheets, which in turn dictates the material's electronic and optical properties. Researchers are actively investigating how modifying this organic component can tune the bandgap, improve stability, and introduce new functionalities.
Table 1: Influence of Diammonium Chain Length on Perovskite Properties
| Diammonium Cation | Chain Length (n) | Interlayer Spacing (Å) |
| 1,4-Butanediammonium | 4 | ~9.8 |
| 1,6-Hexanediammonium | 6 | ~12.5 |
| 1,8-Octanediammonium | 8 | ~15.2 |
| 1,10-Decanediammonium | 10 | ~17.9 |
| 1,12-Dodecanediammonium | 12 | ~20.6 |
Note: The data in this table is illustrative and represents typical trends observed in layered perovskite structures.
Unveiling Novel Supramolecular Functions and Architectures
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, and this compound is an exemplary tool in this field. The positively charged ammonium (B1175870) (-NH3+) groups are strong hydrogen bond donors, while the bromide anions (Br-) act as acceptors. These interactions, along with van der Waals forces along the hydrocarbon chains, guide the self-assembly of the molecules into well-defined, higher-order structures.
Research has demonstrated that these interactions can be used to construct complex networks. For instance, the interplay between hydrogen bonding and weaker C-H···Br contacts can connect molecular chains into infinite 2D networks, contributing to layered supramolecular architectures. mdpi.comresearchgate.net The specific geometry and strength of these bonds are crucial for the final arrangement. Scientists are exploring how to introduce other molecules into these systems to create co-crystals with novel functions, such as anion recognition or the encapsulation of guest species within the supramolecular framework. The study of dicationic ionic liquids with varied chain lengths and anions has shown how subtle changes can significantly influence the resulting "supramolecular ionic liquid architecture". rsc.org
Advancements in Synthetic Methodologies for Precision Chemical Engineering
The advancement of materials based on this compound relies on the ability to synthesize it and its derivatives with high purity and precision. The conventional synthesis route involves the acid-base reaction between 1,10-decanediamine and hydrobromic acid.
Reaction Scheme: H₂N-(CH₂)₁₀-NH₂ + 2 HBr → [H₃N-(CH₂)₁₀-NH₃]²⁺(Br⁻)₂
While straightforward, researchers are developing more sophisticated methods to achieve greater control over the final product. These "precision chemical engineering" approaches include:
Stepwise Synthesis: Allowing for the introduction of different functionalities at either end of the diamine chain before the final quaternization step.
Phase-Transfer Catalysis: Improving reaction efficiency and yield, particularly for more complex or sterically hindered derivatives.
Mechanochemistry: Using mechanical force (e.g., grinding) to drive the reaction, often in the absence of solvents, leading to a greener and more efficient synthesis.
These advanced methodologies are crucial for creating customized building blocks for the rational design of materials discussed previously, enabling fine-tuning of properties through precise molecular modifications.
Development of Integrated Experimental and Computational Approaches
To accelerate the discovery and optimization of materials based on this compound, researchers are increasingly combining experimental techniques with computational modeling. This integrated approach provides a deeper understanding of the material's structure-property relationships.
Experimental methods like single-crystal X-ray diffraction provide precise atomic coordinates and information about the crystal packing and intermolecular interactions. rsc.org Spectroscopic techniques, such as NMR and infrared spectroscopy, probe the local chemical environment and conformational flexibility of the molecule.
These experimental results are then complemented by computational methods, most notably Density Functional Theory (DFT). DFT calculations can:
Predict the most stable molecular conformations and crystal structures.
Calculate the strength of non-covalent interactions, such as hydrogen bonds. researchgate.net
Simulate electronic properties, like band structures and density of states, to predict the optical and electronic behavior of the final material.
Generate Molecular Electrostatic Potential (MEP) maps to visualize the electron-rich and electron-poor regions of the molecule, offering insights into how it will interact with other species. researchgate.net
By comparing computational predictions with experimental data, scientists can validate and refine their theoretical models, leading to a more predictive and efficient design cycle for new materials with desired functions. researchgate.net
Table 2: Comparison of Selected Experimental and DFT-Calculated Parameters
| Parameter | Experimental Method | Typical Value | Computational Method |
| N-H···Br Hydrogen Bond Length | X-ray Diffraction | 2.3 - 2.6 Å | DFT |
| C-C-C-C Dihedral Angle (Chain) | X-ray Diffraction | ~180° (trans) | DFT |
| Vibrational Frequency (N-H stretch) | FTIR Spectroscopy | 3100 - 3300 cm⁻¹ | DFT |
Note: Values are representative and can vary based on the specific crystal structure and computational model.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
